1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of the Furan-3-yl Ethyl Intermediate: This involves the reaction of furan with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the furan ring.
Formation of the Thiophen-2-ylmethyl Intermediate: Similarly, thiophene is reacted with an alkylating agent to introduce the methyl group at the 2-position of the thiophene ring.
Urea Formation: The two intermediates are then reacted with an isocyanate or a carbodiimide to form the urea linkage, resulting in the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions (e.g., acidic or basic medium, elevated temperature).
Major Products Formed:
Oxidation Products: Oxides of furan and thiophene rings.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-yl)urea: Lacks the methyl group on the thiophene ring.
1-(2-(Furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: The furan ring is substituted at the 2-position instead of the 3-position.
1-(2-(Furan-3-yl)ethyl)-3-(thiophen-3-ylmethyl)urea: The thiophene ring is substituted at the 3-position instead of the 2-position.
Uniqueness: 1-(2-(Furan-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the specific positioning of the substituents on the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocyclic rings in a single molecule also imparts distinct electronic properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-12(14-8-11-2-1-7-17-11)13-5-3-10-4-6-16-9-10/h1-2,4,6-7,9H,3,5,8H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESDDBOFRUQIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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